molecular formula C11H15BrOZn B14879360 (2-n-Butyloxy-5-methylphenyl)Zinc bromide

(2-n-Butyloxy-5-methylphenyl)Zinc bromide

Cat. No.: B14879360
M. Wt: 308.5 g/mol
InChI Key: IJLDDSYWQHWLPH-UHFFFAOYSA-M
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Description

(2-n-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-n-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-5-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(2nbutyloxy5methylphenyl)Br+Zn(2nbutyloxy5methylphenyl)ZnBr(2-n-butyloxy-5-methylphenyl)Br + Zn \rightarrow (2-n-butyloxy-5-methylphenyl)ZnBr (2−n−butyloxy−5−methylphenyl)Br+Zn→(2−n−butyloxy−5−methylphenyl)ZnBr

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The compound is then dissolved in THF to achieve the desired concentration of 0.50 M.

Chemical Reactions Analysis

Types of Reactions: (2-n-butyloxy-5-methylphenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Negishi coupling reaction, the product is typically a biaryl or a substituted alkane.

Scientific Research Applications

Chemistry:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agricultural Chemicals: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

    Fine Chemicals: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-n-butyloxy-5-methylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state.

Comparison with Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (2,4-diiso-butyloxyphenyl)zinc bromide
  • n-butylzinc bromide

Comparison:

  • Reactivity: (2-n-butyloxy-5-methylphenyl)zinc bromide is unique in its reactivity due to the presence of the butyloxy group, which can influence the electronic properties of the compound.
  • Applications: While similar compounds are used in organic synthesis, this compound is particularly useful in the synthesis of complex molecules due to its specific reactivity profile.

This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-4-methylbenzene-6-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IJLDDSYWQHWLPH-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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